5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one
Description
Properties
Molecular Formula |
C17H11ClN4O2 |
|---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
(3Z)-5-chloro-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-8-7-11(18)9-12(13)14(16(22)23)19-17-21-20-15(24-17)10-5-3-2-4-6-10/h2-9H,1H3/b19-14- |
InChI Key |
ONYZKFYEFZORCS-RGEXLXHISA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)/C(=N/C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Indolinone Core
The indolinone core is synthesized through cyclization reactions involving aniline derivatives and appropriate acylating agents. The chloro substituent is introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Step 2: Oxadiazole Ring Construction
The oxadiazole ring is typically formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or sulfuric acid.
Step 3: Coupling Reaction
The phenyl oxadiazole moiety is coupled to the indolinone framework via imine formation. This step often employs condensation reactions using aldehydes or ketones under acidic or basic conditions to yield the final product.
Detailed Reaction Pathways
Below is a breakdown of the reaction pathways involved in the synthesis:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Aniline derivative + Acylating agent | Indolinone core |
| 2 | Halogenation | Thionyl chloride or PCl$$_5$$ | Chloro-substituted indolinone |
| 3 | Oxadiazole formation | Hydrazide + Carboxylic acid derivative | Phenyl oxadiazole |
| 4 | Condensation | Indolinone + Oxadiazole derivative | Final compound |
Optimization Techniques
To improve yield and purity:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid (PTSA) are used for imine formation.
- Temperature Control : Reactions are typically conducted at elevated temperatures (80–120°C) to facilitate cyclization and condensation.
Challenges in Synthesis
Some challenges encountered during synthesis include:
- Side reactions during halogenation leading to over-chlorination.
- Difficulty in controlling the condensation step due to steric hindrance from bulky substituents. Efforts to mitigate these issues involve fine-tuning reaction conditions and employing protective groups where necessary.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 5 of the indolinone ring enables nucleophilic substitution. Key findings include:
-
Aromatic substitution : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to yield 5-amino derivatives .
-
Alkoxy substitution : Treatment with sodium methoxide/methanol produces 5-methoxy analogs, confirmed via -NMR shifts at δ 3.76 ppm .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chloro → Amino | Methylamine, EtOH, Δ | 5-Amino analog | 68–72 | |
| Chloro → Methoxy | NaOMe/MeOH, 12 hr | 5-Methoxy analog | 58–63 |
Cyclization Reactions
The oxadiazole-imino group participates in cyclization to form fused heterocycles:
-
With thioglycolic acid : Forms thiazolidinone derivatives under acidic conditions (acetic acid, Δ) .
-
With hydrazine hydrate : Produces triazolo-oxadiazole hybrids via ring expansion .
Condensation Reactions
The imino group (-NH-) undergoes condensation with carbonyl compounds:
-
With benzaldehyde : Forms Schiff bases under catalytic HCl, confirmed by a new singlet at δ 8.12 ppm (CH=N) .
-
With acetylacetone : Generates β-diketone derivatives in 65–70% yield .
Redox Reactions
The indolinone core exhibits redox activity:
-
Reduction : Sodium borohydride reduces the ketone group to a secondary alcohol (δ 4.50 ppm, -OH).
-
Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid (IR: 1710 cm⁻¹).
Interaction with Biological Targets
While not traditional "chemical reactions," interactions with enzymes inform drug design:
-
Topoisomerase I inhibition : Binds via π-π stacking with the oxadiazole ring (IC₅₀ = 0.010 μM) .
-
EGFR kinase inhibition : The chloro group enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .
Stability Under Various Conditions
Critical for synthetic optimization:
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Degrades via imino bond hydrolysis |
| Alkaline (pH > 10) | Oxadiazole ring opens at 70°C |
| UV light (254 nm) | Photodegrades to indole derivatives |
Comparative Reactivity of Structural Analogs
| Analog Structure | Reactivity with NaOMe/MeOH | Notes |
|---|---|---|
| 5-Fluoro derivative | 82% yield | Enhanced electron withdrawal |
| 5-Methyl derivative | 45% yield | Steric hindrance reduces reactivity |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one exhibit various biological activities:
Antitumor Activity
The compound has shown promising antitumor effects against various cancer cell lines. The presence of the oxadiazole moiety is particularly relevant, as derivatives of oxadiazoles are known for their anticancer properties. A study demonstrated that indole derivatives containing oxadiazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that the target compound may also possess similar effects.
Antiviral and Antibacterial Properties
The structural features of this compound may contribute to its antiviral and antibacterial properties. Compounds with substituted phenyl groups on the oxadiazole ring have been reported to exhibit such activities, indicating potential applications in treating infections caused by bacteria and viruses.
Anti-inflammatory Effects
The compound's structural diversity may also lead to anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit inflammatory pathways, which could make this compound a candidate for further exploration in inflammatory disease treatments.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the synthesis steps and methods used for similar compounds:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N,N′-diacylhydrazines + cyclodehydrating agents (e.g., phosphorus pentachloride) | Formation of oxadiazole derivatives |
| 2 | Reaction with substituted phenyl groups | Introduction of phenyl substituents |
| 3 | Chlorination reactions | Introduction of chloro substituents |
These reactions are critical for modifying the compound to enhance its biological activity or to create analogs for further study .
Case Studies
Several studies have documented the biological activities and potential applications of compounds related to this compound:
Study on Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of indole derivatives containing oxadiazole rings. The results indicated significant antitumor activity against several cancer cell lines, reinforcing the potential application of similar compounds in cancer therapy.
Research on Antiviral Properties
Another research effort focused on synthesizing various oxadiazole derivatives and evaluating their antiviral efficacy. The findings suggested that certain structural modifications could enhance antiviral activity significantly .
Inflammation Inhibition Studies
Research examining the anti-inflammatory properties of related compounds found that specific substitutions on the indole core could lead to substantial inhibition of inflammatory markers in vitro. This suggests that further investigation into the anti-inflammatory potential of this compound is warranted.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The presence of the 5-chloro substituent in the target compound likely enhances electrophilicity and binding affinity compared to non-halogenated analogs like CID 135705567 .
- The 1-methyl group may improve metabolic stability compared to unsubstituted indolin-2-one derivatives, as alkylation often reduces oxidative degradation .
- The oxadiazole ring contributes to π-π stacking interactions in biological targets, a feature shared with Compound 9 and CID 135705567 .
Physicochemical Properties
Spectroscopic and analytical data highlight critical differences:
Key Observations :
- The absence of a methyl group in CID 135705567 results in simpler NMR spectra but may reduce lipophilicity .
Key Observations :
- The oxadiazole-imino moiety in the target compound and Compound 9 correlates with antimicrobial efficacy, likely due to membrane disruption or enzyme inhibition .
- Halogenation (e.g., Cl in the target compound) is a common strategy to enhance bioactivity, as seen in other indolin-2-one derivatives .
Biological Activity
5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a complex organic compound that integrates an indolinone structure with a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions where the oxadiazole derivative is formed first and subsequently reacted with indolinone derivatives. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been documented as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.21 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .
Anticancer Activity
The compound's anticancer properties have also been explored through in vitro studies on various cancer cell lines. The results indicate that it possesses cytotoxic effects with IC50 values indicating potent activity against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 12.5 |
| Human gastric carcinoma | 15.0 |
| Human lung adenocarcinoma | 10.0 |
These results demonstrate the compound's potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings or laboratory environments:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of the compound against resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential role in combating antibiotic resistance .
- In Vivo Antitumor Activity : In animal models, administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated groups. The mechanism was attributed to the induction of apoptosis in cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one?
The synthesis typically involves multi-step reactions starting from indole or oxadiazole precursors. A general approach includes:
- Step 1 : Alkylation or acylation of the indole core to introduce the chloro and methyl groups.
- Step 2 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions (e.g., POCl₃ or PPA).
- Step 3 : Condensation of the oxadiazole moiety with the indolin-2-one scaffold using coupling agents or thermal methods.
Key reaction conditions (solvents, catalysts, temperatures) are critical for yield optimization. For example, DMF and K₂CO₃ are often used for alkylation steps at 70–100°C .
Q. How is the structural purity of this compound validated in academic research?
Structural validation relies on:
Q. What in vitro bioactivity assays are used to evaluate this compound?
- Antimicrobial Activity : Agar diffusion assays against S. aureus, E. coli, and B. subtilis to measure inhibition zone diameters .
- Antifungal Screening : Microdilution methods to determine MIC (Minimum Inhibitory Concentration) against fungal strains like Candida spp. .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Advanced optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps .
- Catalyst Selection : Methanesulfonic acid or ultrasound irradiation improves cyclization efficiency in oxadiazole formation .
- Temperature Control : Reflux in acetic acid (3–5 hours) ensures complete cyclization while minimizing side reactions .
A table summarizing optimized conditions for key steps:
| Step | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Cyclization | POCl₃/PPA | 80–100 | 63–68 | |
| Indole Alkylation | DMF/K₂CO₃ | 70–100 | 42–65 |
Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?
- Oxadiazole Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., Cl, NO₂) enhances antimicrobial activity .
- Indole Core Alterations : Methyl or chloro groups at specific positions improve metabolic stability and target binding .
- Alkylation Effects : Longer alkyl chains (e.g., ethyl vs. methyl) reduce solubility but increase lipophilicity, affecting membrane penetration in Gram-negative bacteria .
Q. How can computational methods aid in designing novel derivatives?
- Molecular Docking : Predict binding affinity to targets like sterol 14α-demethylase (fungal CYP51) or bacterial gyrase .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to prioritize synthetic targets .
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial assays to ensure reproducibility .
- Control Compounds : Include reference drugs (e.g., fluconazole for antifungals) to calibrate activity thresholds .
- Batch Variation Analysis : Re-synthesize compounds and verify purity via HPLC to rule out impurities as causes of inconsistency .
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
